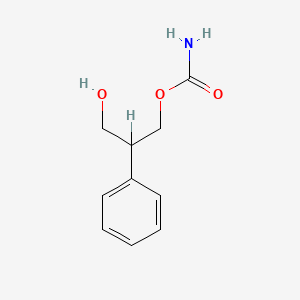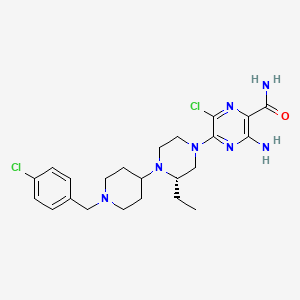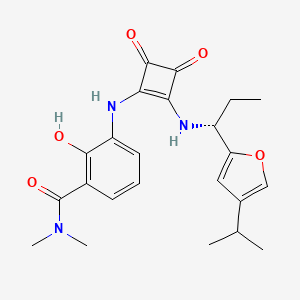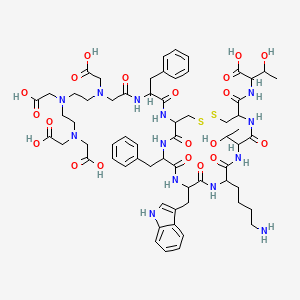
Sitravatinib
Vue d'ensemble
Description
Sitravatinib est un médicament expérimental principalement développé pour le traitement du cancer. C'est un inhibiteur de petites molécules de multiples tyrosine kinases, qui sont des enzymes impliquées dans les voies de signalisation qui régulent la division et la survie cellulaires. This compound est développé par Mirati Therapeutics et est actuellement en essais cliniques pour divers types de cancer, notamment le cancer du poumon non à petites cellules, le carcinome à cellules rénales et le liposarcome .
Applications De Recherche Scientifique
Sitravatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various biological targets.
Biology: It is used to investigate the role of tyrosine kinases in cell signaling pathways and their impact on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: this compound is being evaluated in clinical trials for its potential to treat various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and liposarcoma. .
Mécanisme D'action
Target of Action
Sitravatinib, also known as MGCD516, is a small molecule inhibitor that targets multiple tyrosine kinases . It primarily targets the TAM family receptors (TYRO3, AXL, MERTK), split kinase family receptors (vascular endothelial growth factor receptor 2 [VEGF-R2], MET, RET, and KIT) . These receptors play a crucial role in various cellular processes, including cell proliferation, apoptosis, and migration .
Mode of Action
This compound interacts with its targets by inhibiting their activity, which leads to a series of changes in the cell. This results in a less immunosuppressive TME, potentially improving the efficacy of immune checkpoint inhibitors .
Biochemical Pathways
The inhibition of the targeted tyrosine kinases by this compound affects several biochemical pathways. For instance, the inhibition of VEGFR2 reduces Tregs and MDSCs . Targeting KIT depletes MDSCs . These changes release the brakes for the expansion of CD8+ T cells via PD-1 inhibition . Targeting MERTK and Axl shifts TAM type to M1 . M1 macrophages secrete cytokines that enhance the immune response .
Pharmacokinetics
In terms of pharmacokinetics, this compound is orally administered .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the proliferation of VEGFR TKI-resistant cells . It also induces DNA damage and cellular senescence . Interestingly, this compound has been observed to induce a novel cell death phenotype, which differs from previously reported programmed death patterns such as apoptosis, pyroptosis, ferroptosis, and necrosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the action of this compound . The presence of immune-suppressive myeloid and lymphoid cells in tumors, including MDSCs, immune-suppressive macrophages, Tregs, and immature DCs, can affect the efficacy of this compound . These cells express multiple cell surface receptors that stimulate their recruitment into the tumor microenvironment and promote the production of immune-suppressive cytokines .
Analyse Biochimique
Biochemical Properties
Sitravatinib is a broad-spectrum tyrosine kinase inhibitor (TKI) that interacts with multiple enzymes and proteins . It has been found to inhibit the transport function of ATP-binding cassette super-family G member 2 (ABCG2), a protein that plays a critical role in mediating multidrug resistance . This compound blocks the efflux function mediated by ABCG2, thereby increasing the intracellular concentration of anticancer drugs .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, induces cell cycle arrest and apoptosis in FLT3 -ITD AML cell lines . It also effectively inhibits GBM invasive and induces DNA damage and cellular senescence .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of FLT3 and its downstream pathways . It also binds to the human ABCG2 model, blocking the efflux function mediated by ABCG2 . This results in an increased intracellular concentration of anticancer drugs .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in a study involving patients with locally advanced clear cell renal cell carcinoma, changes in the tumor microenvironment were observed, resulting in an immunologically active tumor by the time of surgery .
Dosage Effects in Animal Models
In animal models, this compound has shown a better therapeutic effect than gilteritinib in MOLM13 xenograft model and BaF3- FLT3 -ITD model
Metabolic Pathways
This compound is involved in several metabolic pathways. It targets key receptors involved in clear cell renal cell carcinoma (ccRCC) biology including the vascular endothelial growth factor receptor (VEGFR) family, c-MET, and the TAM (TYRO3, AXL, and MER) family .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to block the efflux function mediated by ABCG2, thereby increasing the intracellular concentration of anticancer drugs .
Subcellular Localization
This compound does not alter the subcellular localization of ABCG2
Méthodes De Préparation
La synthèse du sitravatinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Sitravatinib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Il peut être réduit pour former des amines et d'autres dérivés réduits.
Substitution : this compound peut subir des réactions de substitution nucléophile pour introduire différents groupes fonctionnels. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines et les alcools.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : this compound est utilisé comme composé modèle pour étudier le comportement des inhibiteurs de tyrosine kinases et leurs interactions avec diverses cibles biologiques.
Biologie : Il est utilisé pour étudier le rôle des tyrosine kinases dans les voies de signalisation cellulaire et leur impact sur les processus cellulaires tels que la prolifération, la différenciation et l'apoptose.
Médecine : this compound est évalué dans des essais cliniques pour son potentiel à traiter divers types de cancer, notamment le cancer du poumon non à petites cellules, le carcinome à cellules rénales et le liposarcome. .
Mécanisme d'action
This compound exerce ses effets en inhibant plusieurs tyrosine kinases réceptrices, notamment la famille des récepteurs du facteur de croissance endothélial vasculaire (VEGFR), c-MET et la famille TAM (TYRO3, AXL et MER). En bloquant ces récepteurs, le this compound perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale. De plus, le this compound a des effets immunomodulateurs, réduisant les niveaux de cellules suppressives dérivées de la moelle osseuse et de cellules T régulatrices, et augmentant le rapport des macrophages polarisés M1 à M2. Cela crée un microenvironnement tumoral moins immunosuppresseur, ce qui améliore l'efficacité des inhibiteurs de points de contrôle immunitaires .
Comparaison Avec Des Composés Similaires
Sitravatinib est unique parmi les inhibiteurs de tyrosine kinases en raison de son large spectre d'activité contre plusieurs cibles. Les composés similaires comprennent :
Sunitinib : Un autre inhibiteur multi-cible de tyrosine kinases utilisé pour le traitement du carcinome à cellules rénales et des tumeurs stromales gastro-intestinales.
Axitinib : Un inhibiteur sélectif des VEGFR utilisé pour le traitement du carcinome à cellules rénales avancé.
Cabozantinib : Inhibe plusieurs tyrosine kinases, y compris les VEGFR et MET, et est utilisé pour le traitement du cancer médullaire de la thyroïde et du carcinome à cellules rénales. Comparé à ces composés, le this compound a montré un potentiel pour surmonter la résistance à d'autres thérapies et améliorer l'efficacité des inhibiteurs de points de contrôle immunitaires
Propriétés
IUPAC Name |
1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVZAAODLTUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29F2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100124 | |
| Record name | Sitravatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123837-84-2 | |
| Record name | N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitravatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitravatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sitravatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITRAVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)





![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)






![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)
